molecular formula C16H11F3N2O3S B2526166 Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421472-17-4

Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2526166
CAS No.: 1421472-17-4
M. Wt: 368.33
InChI Key: FBBYHUHPZXTXRE-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11F3N2O3S and its molecular weight is 368.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Furan-2-yl(phenyl)methanol derivatives are known for their ability to undergo a variety of chemical transformations. One such reaction is the aza-Piancatelli rearrangement, which, when conducted with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leads to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, low catalyst loading, and short reaction times, making it an efficient method for synthesizing complex heterocyclic structures (B. Reddy et al., 2012).

Photochemical Reactions

The interaction of furan derivatives with other heterocyclic compounds under photochemical conditions has been explored to synthesize novel compounds. For example, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, in the presence or absence of benzophenone as a sensitizer, yields cycloadducts like tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This demonstrates the potential of furan derivatives in photo-induced synthesis pathways, offering a route to diverse heterocyclic compounds (O. Tsuge et al., 1973).

Antinociceptive and Anti-inflammatory Properties

The medicinal chemistry of furan derivatives is a growing area of interest. Thiazolopyrimidine derivatives containing furan-2-yl groups have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds, specifically the para-substituted derivatives, have shown significant activity in models of pain and inflammation, highlighting the therapeutic potential of furan-based compounds in managing pain and inflammatory conditions (T. Selvam et al., 2012).

Mechanism of Action

Properties

IUPAC Name

furan-2-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)10-3-1-5-12-13(10)20-15(25-12)24-9-7-21(8-9)14(22)11-4-2-6-23-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBYHUHPZXTXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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